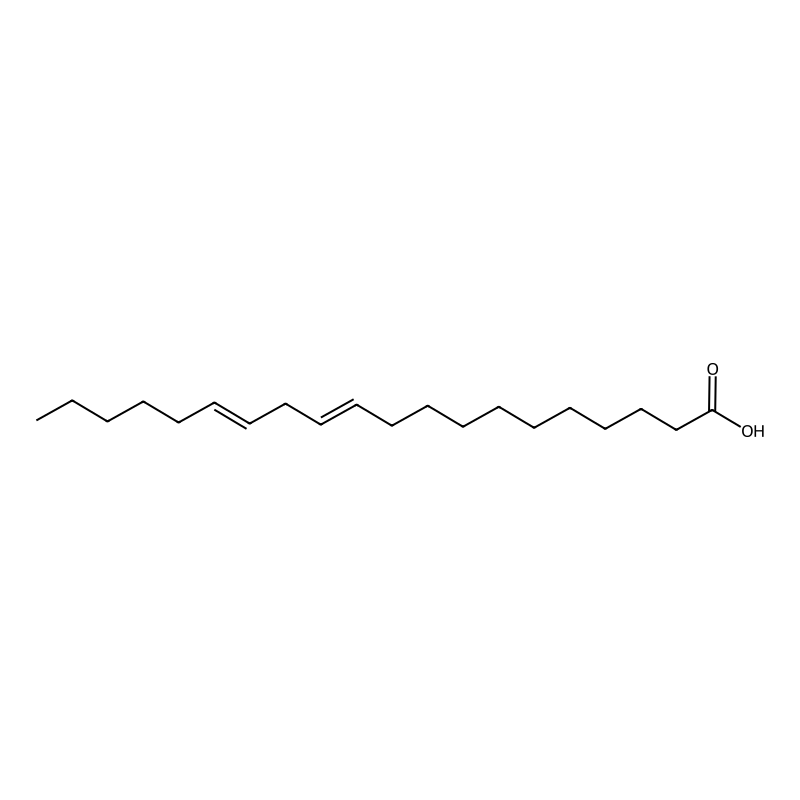

Eicosa-11,14-dienoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Eicosa-11,14-dienoic acid (EDA) is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) with cis double bonds at the 11th and 14th positions. It serves as a structural analog and metabolic intermediate of more common C20 PUFAs, such as arachidonic acid (AA) and dihomo-γ-linolenic acid (DGLA). Its primary value in a procurement context lies in its specific interactions with enzymes in the eicosanoid synthesis pathway, including cyclooxygenases (COX) and lipoxygenases (LOX), allowing for the differential study of inflammatory and signaling cascades.

References

- [1] Kulmacz, R. J., & Lands, W. E. (1984). Oxygenation reactions of prostaglandins endoperoxide synthase and soybean lipoxygenase. Surprising stoichiometry in the formation of hydroperoxy and hydroxy derivatives of cis,cis-eicosa-11,14-dienoic acid. The Journal of biological chemistry, 259(10), 6358–6363.

- [2] Huang, Y. S., Huang, C. F., Li, C. L., & Chuang, L. T. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Molecular and cellular biochemistry, 358(1-2), 85–94.

- [3] Eicosadienoic acid. (2024). In Wikipedia. Retrieved May 1, 2026.

Substituting Eicosa-11,14-dienoic acid with more common PUFAs like arachidonic acid (AA) or dihomo-γ-linolenic acid (DGLA) is unsuitable for targeted biochemical research. The precise location of its double bonds dictates its recognition and processing by key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). While AA is a precursor to pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes, DGLA yields anti-inflammatory 1-series prostaglandins (e.g., PGE1). Eicosa-11,14-dienoic acid enters these pathways differently, leading to a distinct metabolic footprint and modulating the production of inflammatory mediators in a manner separate from its close analogs. Using a substitute would fundamentally alter experimental outcomes by generating a different profile of signaling molecules.

References

- [1] Kulmacz, R. J., & Lands, W. E. (1984). Oxygenation reactions of prostaglandins endoperoxide synthase and soybean lipoxygenase. Surprising stoichiometry in the formation of hydroperoxy and hydroxy derivatives of cis,cis-eicosa-11,14-dienoic acid. The Journal of biological chemistry, 259(10), 6358–6363.

- [2] Huang, Y. S., Huang, C. F., Li, C. L., & Chuang, L. T. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Molecular and cellular biochemistry, 358(1-2), 85–94.

- [3] Dihomo-γ-linolenic acid. (2024). In Wikipedia. Retrieved May 1, 2026.

- [4] Tallima, H., & El Ridi, R. (2018). Synopsis of arachidonic acid metabolism: A review. Journal of advanced research, 11, 23–32.

- [5] Fan, K. W., & Tofovic, S. P. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences, 24(3), 2116.

Differential Modulation of Pro-inflammatory Mediators Compared to Linoleic Acid

In lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, Eicosa-11,14-dienoic acid (EDA) demonstrates a distinct modulatory profile compared to its precursor, linoleic acid (LA). While both can influence inflammatory responses, EDA treatment led to an increase in prostaglandin E2 (PGE2) production. The study noted that EDA was a weaker pro-inflammatory agent than LA, highlighting its unique role in altering macrophage responsiveness to inflammatory stimuli.

| Evidence Dimension | Modulation of Pro-inflammatory Mediator Production |

| Target Compound Data | Increased Prostaglandin E2 (PGE2) production; decreased nitric oxide (NO) production. |

| Comparator Or Baseline | Linoleic acid (LA) is described as a stronger pro-inflammatory agent. |

| Quantified Difference | Not explicitly quantified as a percentage, but described as a differential effect where EDA is a weaker pro-inflammatory agent than LA. |

| Conditions | Murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). |

This demonstrates that EDA is not a passive intermediate; it actively and uniquely alters cellular inflammatory responses, making it a specific tool for studying eicosanoid regulation, distinct from more common precursors.

Precursor Suitability: Serves as a Direct Substrate for Prostaglandin Endoperoxide Synthase (COX)

Eicosa-11,14-dienoic acid is a verified substrate for prostaglandin endoperoxide synthase (cyclooxygenase). In a cell-free assay, the enzyme catalyzed the oxygenation of the compound to form conjugated diene hydroperoxy and hydroxy derivatives. This confirms its role as a direct precursor in the prostaglandin synthesis pathway, allowing researchers to introduce it into systems to study the formation of specific downstream products, which differ from those generated from arachidonic acid (2-series prostaglandins) or DGLA (1-series prostaglandins).

| Evidence Dimension | Enzymatic Conversion Stoichiometry |

| Target Compound Data | The ratio of conjugated diene product formed to O2 consumed is 2:1. |

| Comparator Or Baseline | Soybean lipoxygenase, which shows a 1:1 ratio with the same substrate. |

| Quantified Difference | A 100% difference in product-to-oxygen stoichiometry compared to the lipoxygenase pathway. |

| Conditions | In vitro assay with purified prostaglandin endoperoxide synthase. |

For researchers studying specific prostaglandin pathways, this compound is essential for generating a unique profile of eicosanoids not produced from more common substrates like arachidonic acid, enabling precise pathway elucidation.

Inhibition of Leukotriene B4 Binding, a Key Inflammatory Mediator

Eicosa-11,14-dienoic acid acts as an inhibitor of leukotriene B4 (LTB4) binding to its receptors on neutrophils, with a reported Ki of 3 μM. LTB4 is a potent pro-inflammatory eicosanoid derived from arachidonic acid that promotes neutrophil chemotaxis and activation. By competitively inhibiting this binding, Eicosa-11,14-dienoic acid provides a mechanism to specifically block LTB4 signaling without necessarily using a broad-spectrum anti-inflammatory agent.

| Evidence Dimension | Receptor Binding Inhibition (Ki) |

| Target Compound Data | 3 μM |

| Comparator Or Baseline | Leukotriene B4 (the natural ligand). |

| Quantified Difference | Not a direct comparison of potency, but establishes a specific, micromolar-range inhibitory activity. |

| Conditions | Binding assay using [3H]LTB4 and porcine neutrophil membranes. |

This property makes the compound a valuable tool for researchers needing to isolate and study the specific effects of LTB4 receptor antagonism in inflammatory models, a more targeted approach than using a general COX/LOX inhibitor.

Dissecting Prostaglandin Synthesis Pathways

Use as a specific substrate for cyclooxygenase (COX) enzymes in cellular or biochemical assays to produce a unique profile of hydroxy fatty acids and potentially 1-series prostaglandins, allowing for the functional study of these specific metabolites in contrast to the 2-series prostaglandins derived from arachidonic acid.

Investigating Leukotriene B4 (LTB4) Receptor Signaling

Employ as a selective tool compound in immunological studies to antagonize the LTB4 receptor on neutrophils or other immune cells. This allows for the specific inhibition of LTB4-mediated chemotaxis and activation, helping to delineate its role in inflammatory processes.

Modeling Differential Inflammatory Responses in Macrophages

Introduce into macrophage cell cultures prior to stimulation with agents like LPS to study how it uniquely modulates the production of key inflammatory mediators like PGE2 and nitric oxide, providing a model system to investigate the regulation of n-6 PUFA metabolism beyond the main effects of linoleic or arachidonic acid.

References

- [1] Kulmacz, R. J., & Lands, W. E. (1984). Oxygenation reactions of prostaglandins endoperoxide synthase and soybean lipoxygenase. Surprising stoichiometry in the formation of hydroperoxy and hydroxy derivatives of cis,cis-eicosa-11,14-dienoic acid. The Journal of biological chemistry, 259(10), 6358–6363.

- [3] Huang, Y. S., Huang, C. F., Li, C. L., & Chuang, L. T. (2011). Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages. Molecular and cellular biochemistry, 358(1-2), 85–94.